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molecular formula C11H20N2O2S B153391 Tert-butyl 4-carbamothioylpiperidine-1-carboxylate CAS No. 214834-18-1

Tert-butyl 4-carbamothioylpiperidine-1-carboxylate

Cat. No. B153391
M. Wt: 244.36 g/mol
InChI Key: SCGQNJHAAYUQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199979B2

Procedure details

To a solution of tert-butyl-4-carbamoylpiperidine-1-carboxylate (2.65 g, 11.62 mmol) in a DME/DCM 2:1 mixture (78 mL), Lawesson reagent (2.35 g, 5.81 mmol, 0.5 eq) was added and the mixture was stirred at r.t. overnight. The solvent was removed and the residue was taken up with ethyl acetate and washed with saturated aqueous K2CO3. The organic layer was separated, dried over Na2SO4 and concentrated to dryness. The residue was triturated with diethyl ether and dried to give 2.65 g (92%) of the title compound as a white solid.
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
DME DCM 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=O)[NH2:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].COCCOC.CC1OC(C=CC2C=C3CCCN4CCCC(=C34)C=2)=CC(=C(C#N)C#N)C=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:59])=CC=1>>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=[S:59])[NH2:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.65 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(N)=O
Name
DME DCM 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOC.CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC3=C4C(=C2)CCCN4CCC3
Name
mixture
Quantity
78 mL
Type
reactant
Smiles
Name
Quantity
2.35 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
WASH
Type
WASH
Details
washed with saturated aqueous K2CO3
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 186.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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